molecular formula C14H12BrN5O4 B12799424 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- CAS No. 76867-10-2

7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl-

Cat. No.: B12799424
CAS No.: 76867-10-2
M. Wt: 394.18 g/mol
InChI Key: DZJDCAKSQKLVEF-UHFFFAOYSA-N
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Description

7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- is a complex heterocyclic compound. This compound is notable for its unique structure, which includes an imidazo-pyrrolo-pyrimidine core with a carbonitrile group and a brominated pentofuranosyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of kinase activity, modulation of signal transduction pathways, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds include other imidazo-pyrrolo-pyrimidine derivatives, such as:

Properties

CAS No.

76867-10-2

Molecular Formula

C14H12BrN5O4

Molecular Weight

394.18 g/mol

IUPAC Name

11-bromo-10-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-12-carbonitrile

InChI

InChI=1S/C14H12BrN5O4/c15-11-6(3-16)8-12-17-1-2-19(12)5-18-13(8)20(11)14-10(23)9(22)7(4-21)24-14/h1-2,5,7,9-10,14,21-23H,4H2

InChI Key

DZJDCAKSQKLVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)C(=C(N3C4C(C(C(O4)CO)O)O)Br)C#N

Origin of Product

United States

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